Undecanal

Description

This compound is a natural product found in Gymnodinium nagasakiense, Daphne odora, and other organisms with data available.

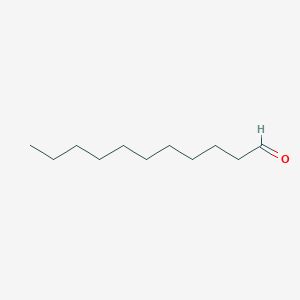

Structure

3D Structure

Properties

IUPAC Name |

undecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPQYAYAQWNLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021688 | |

| Record name | Undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour | |

| Record name | Undecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Undecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

109.00 to 115.00 °C. @ 5.00 mm Hg | |

| Record name | Undecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol) | |

| Record name | Undecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.825-0.832 | |

| Record name | Undecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Undecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-44-7 | |

| Record name | Undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UNDECANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6P0A9PSHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C | |

| Record name | Undecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Undecanal: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal, a saturated fatty aldehyde, is a naturally occurring compound found in a diverse range of biological sources, from plants to insects. In the plant kingdom, it is a notable component of the essential oils of citrus fruits and coriander, contributing to their characteristic aromas. In the insect world, it functions as a semiochemical, playing a crucial role in communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in various scientific disciplines, including drug development, food science, and chemical ecology.

Natural Occurrence of this compound

This compound is widely distributed in nature, where it contributes to the chemical profile of various organisms.

Plant Sources

This compound is a significant volatile compound in many plants, particularly in citrus species and coriander.

This compound is a component of the essential oils of numerous citrus fruits, contributing to their distinct aromas. Its concentration can vary depending on the species, cultivar, and environmental conditions. While D-limonene is the predominant compound in most citrus oils, this compound is an important contributor to the overall flavor and fragrance profile.[1][2] For instance, in sweet orange (Citrus sinensis), this compound is present in the peel oil.[3][4]

Table 1: Quantitative Occurrence of this compound in a Selection of Plant-Based Natural Sources

| Natural Source | Plant Part | Concentration/Percentage of this compound | Reference(s) |

| Coriander (Coriandrum sativum L.) | Leaves | 2.43% of total essential oil components | [5] |

| Coriander (Coriandrum sativum L.) | Stems | Not explicitly quantified, but present | [6] |

| Coriander (Coriandrum sativum L.) | Seeds | Trace amounts | [5] |

| Sweet Orange (Citrus sinensis) | Peel Essential Oil | 0.1-0.2% (combined with nonanal and dodecanal) | [4] |

| Mandarin Orange (Citrus reticulata) | Peel Essential Oil | Present, but specific concentration not detailed in the search results | [1] |

Coriander is a well-documented natural source of this compound, where it is a key component of the essential oil, particularly in the leaves.[5][7] The concentration of this compound can differ between various parts of the plant, such as the leaves, stems, and seeds.[5][6] The fresh herb's aroma is largely influenced by its content of aliphatic aldehydes, including this compound.[5]

Insect Semiochemical

In the animal kingdom, this compound plays a vital role as a semiochemical, a chemical substance that carries a message. It functions as a pheromone in certain insect species, influencing their behavior.[8][9] For example, in some moth species, this compound is a component of the sex pheromone cocktail released by females to attract males.[8] The reception of this pheromone by the male's antennae triggers a specific behavioral response, initiating the mating process.[9][10]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from natural sources.

Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from plant tissues using a solvent.

Materials:

-

Fresh or dried plant material (e.g., citrus peels, coriander leaves)

-

Ethanol (95% or absolute)

-

Blender or grinder

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Thoroughly wash fresh plant material to remove any debris. If using dried material, grind it into a fine powder.[11]

-

Extraction: Place the prepared plant material in a flask and add enough ethanol to completely submerge it.[12]

-

Maceration: Seal the flask and allow the mixture to stand for 24-72 hours at room temperature with occasional agitation to enhance extraction.[11]

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.[12]

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.[12]

-

Storage: Store the resulting crude extract in a sealed glass vial at 4°C.

HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds like this compound from various matrices.[13][14]

Materials:

-

Sample containing this compound (e.g., finely chopped plant material, essential oil)

-

SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)

-

Headspace vials with septa

-

Heating block or water bath

-

Sodium chloride (optional)

Procedure:

-

Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, a small amount of water may be added. To increase the volatility of this compound, sodium chloride can be added to the sample matrix.[13]

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[14][15]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[14][16]

-

Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the analytes.[13][16]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of volatile compounds like this compound.[17][18]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

Standard GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 180°C at a rate of 4°C/minute

-

Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

Quantification: Quantification is typically performed using an internal or external standard method. A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.[17]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of this compound and other medium-chain aldehydes in plants is believed to occur through the β-oxidation of fatty acids.[19][20] This catabolic process breaks down fatty acid molecules to generate acetyl-CoA. While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, it is hypothesized to involve the partial degradation of longer-chain fatty acids, such as linoleic acid.[21][22]

Caption: Proposed general pathway for the biosynthesis of this compound via fatty acid β-oxidation.

Insect Olfactory Signaling Pathway for this compound

In insects, the detection of this compound as a pheromone initiates a signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae.[23][24] This process involves the binding of the this compound molecule to a specific odorant receptor (OR), leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response.[25][26]

Caption: Generalized insect olfactory signaling pathway for the detection of this compound.

Conclusion

This compound is a multifaceted natural compound with significant roles in the chemical ecology of both plants and insects. This guide has provided a comprehensive overview of its natural sources, with a focus on citrus fruits and coriander, and has presented detailed protocols for its extraction and quantification. While the general biosynthetic pathway is understood to be linked to fatty acid metabolism, further research is needed to identify the specific enzymes involved in this compound formation. Similarly, a more detailed understanding of the specific receptors and downstream signaling components in insects will provide deeper insights into its role as a semiochemical. The information compiled herein aims to facilitate future research and development efforts related to this important natural aldehyde.

References

- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

- 6. Composition of the essential oil constituents from leaves and stems of Korean Coriandrum sativum and their immunotoxicity activity on the Aedes aegypti L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethnobotanical and phytochemical aspects of the edible herb Coriandrum sativum L. - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SOP FOR EXTRACTION OF PLANT MATERIAL/FORMULATION | Research SOP [researchsop.com]

- 12. coleparmer.com [coleparmer.com]

- 13. benchchem.com [benchchem.com]

- 14. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 19. Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 23. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 24. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. limudchevruta.huji.ac.il [limudchevruta.huji.ac.il]

- 26. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Undecanal (CAS 112-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal, also known as aldehyde C-11, is a saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] This colorless to pale yellow liquid possesses a characteristic sweet, waxy, and citrus-rose odor, making it a valuable ingredient in the fragrance and flavor industries.[1][2] Occurring naturally in citrus essential oils, it is also produced synthetically for wide-ranging applications, including as a precursor in the manufacture of other chemicals and as a component in cosmetic formulations.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety of this compound, with a focus on detailed experimental protocols and data presentation for a technical audience.

Chemical and Physical Properties

This compound is an aliphatic aldehyde with a straight chain of eleven carbon atoms.[5] It is soluble in organic solvents like ethanol and oils but has limited solubility in water.[1][5] The aldehyde functional group makes it reactive and susceptible to polymerization if not stored under inert conditions.[1]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 112-44-7 | [1][6] |

| Molecular Formula | C₁₁H₂₂O | [1][6] |

| Molecular Weight | 170.29 g/mol | [1][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Undecyl aldehyde, n-Undecanal, Aldehyde C-11, Hendecanal | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Sweetish, fatty, waxy, with citrus and rose undertones | [1][2] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | -4 to -2 °C | [1][7] |

| Boiling Point | 109-115 °C at 5 mmHg | [1][7] |

| Density | 0.825 - 0.829 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.4322 | [1][8] |

| Flash Point | 96 - 105 °C (205 - 221 °F) | [1][9] |

| Vapor Density | 5.94 (vs air) | [1][8] |

| Water Solubility | 14.27 mg/L at 25°C | [1] |

| LogP | 4.8 at 20℃ | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ 9.76 (t, 1H, -CHO), 2.41 (dt, 2H, -CH₂CHO), 1.27 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) | [10] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ 202.47 (-CHO), 43.93, 31.94, 29.41, 29.26, 22.73, 22.17, 14.09 | [10] |

| IR (Neat) | Characteristic C=O stretching for aldehyde | [10] |

| Mass Spectrum (EI) | m/z 41, 43, 57, 55, 82 | [10] |

Synthesis of this compound

This compound is produced commercially through the hydroformylation of 1-decene.[3] In a laboratory setting, it can be synthesized via several routes, most notably the Rosenmund reduction of undecanoyl chloride or the oxidation of 1-undecanol.

Rosenmund Reduction of Undecanoyl Chloride

The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde.[11] The reaction involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[11] The poison, such as thiourea or quinoline-sulfur, deactivates the catalyst to prevent the over-reduction of the aldehyde to an alcohol.[7][11]

-

Catalyst Preparation: Prepare the Rosenmund catalyst (5% Pd on BaSO₄) and poison it with a suitable deactivator like a quinoline-sulfur compound.[7][11]

-

Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, suspend the poisoned catalyst in an anhydrous solvent such as toluene.[7]

-

Addition of Reactant: Add undecanoyl chloride to the flask.

-

Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture.[7]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

Workup: Upon completion, filter off the catalyst and wash it with the solvent.[7]

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.[7][12]

Hydroformylation of 1-Decene

Hydroformylation, or the oxo process, is a major industrial method for producing aldehydes from alkenes.[10] In this process, 1-decene reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex.[5] The reaction is often performed in an aqueous biphasic system to facilitate catalyst recovery.[5]

-

Catalyst System: Prepare the aqueous catalyst phase containing a rhodium precursor, such as Rh(acac)(CO)₂, and a water-soluble phosphine ligand, like tris(3-sulfophenyl)phosphine trisodium salt (TPPTS).[5]

-

Reaction Setup: Charge a high-pressure autoclave with the aqueous catalyst solution and 1-decene.[10]

-

Reaction Conditions: Pressurize the reactor with syngas (CO/H₂ ratio typically 1:1) to 50 bar. Heat the mixture to 80 °C with vigorous stirring (e.g., 1500 rpm).[10]

-

Monitoring: The reaction progress can be monitored by sampling and analyzing the organic phase by GC.

-

Phase Separation: After the reaction, cool the mixture to room temperature. The organic phase containing this compound will separate from the aqueous catalyst phase.

-

Purification: The organic layer is decanted, and the this compound is purified by distillation. The aqueous catalyst phase can be recycled.[13]

Analytical Methods

Gas chromatography is the primary technique for the analysis of this compound, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[14] For complex matrices, a derivatization step may be necessary.[14]

-

GC-MS Conditions:

-

Column: A capillary column such as HP-INNOWAX (60 m x 0.25 mm x 0.25 µm) is suitable.[15]

-

Carrier Gas: Helium at a flow rate of approximately 0.8-1.0 mL/min.[15]

-

Injector Temperature: 250 °C.[15]

-

Oven Program: An initial temperature of 40 °C held for 6 minutes, then ramped at 3 °C/min to 100 °C and held for 5 minutes, followed by a ramp of 5 °C/min to 230 °C and held for 10 minutes.[15]

-

MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan mode can be full scan for qualitative analysis or selected ion monitoring (SIM) for targeted quantification.[15]

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. Quantify using an external or internal standard method.

Applications

This compound's pleasant and potent odor profile makes it a key component in various industries.

-

Fragrance and Perfumery: It is extensively used to impart fresh, aldehydic, and floral-citrus notes to perfumes and other scented products.[2][9] It is particularly effective in creating citrus accords and rose compositions.[2]

-

Flavor Industry: As a flavoring agent, it contributes to orange and citrus flavor profiles in food and beverages.[1][2]

-

Cosmetics and Personal Care: Due to its emollient properties, it is incorporated into skincare products like lotions and creams to improve texture and moisture retention.[4]

-

Chemical Intermediate: The aldehyde functionality allows this compound to serve as a precursor in the synthesis of other organic compounds, including surfactants and pharmaceuticals.[4][5]

-

Biochemical Research: It serves as a model compound in studies of lipid metabolism and fatty acid synthesis.[4] It is also studied for its role as an insect sex pheromone, which has implications for pest control.[4][6]

-

Antimicrobial Agent: this compound has shown inhibitory activity against various fungi and bacteria, suggesting potential applications as an antimicrobial agent.[5][10] The proposed mechanism involves the disruption of the cell membrane.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Hazard Identification

| Hazard Statement | GHS Classification | Reference |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [14] |

| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | [3] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7][16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][17]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Store under an inert atmosphere as it is sensitive to air and can polymerize.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][16]

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16][17]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]

-

Inhalation: Move the person to fresh air.[16]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[16]

In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7][16] Thermal decomposition can produce carbon monoxide and carbon dioxide.[7][16]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae) - PMC [pmc.ncbi.nlm.nih.gov]

Undecanal: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of undecanal, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource, offering both precise data and the methodologies for its experimental determination.

Core Physical Properties of this compound

This compound, also known as n-undecyl aldehyde or aldehyde C-11, is an organic compound with the chemical formula C₁₁H₂₂O. It is a colorless to slightly yellow liquid with a characteristic fatty, floral odor.[1] As a saturated fatty aldehyde, its physical properties are of significant interest in various fields, including flavor and fragrance industries, as well as in the synthesis of more complex molecules for pharmaceutical applications.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various scientific sources. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | -4 °C | [1] | |

| -3.00 to -1.00 °C | @ 760.00 mm Hg | [2] | |

| -2 °C | [3][4][5] | ||

| -10 °C | [6] | ||

| 269 K (-4.15 °C) | [7] | ||

| Boiling Point | 223.00 °C | @ 760.00 mm Hg | [2] |

| 225 °C | [3][6] | ||

| 109.00 to 115.00 °C | @ 5.00 mm Hg | [1][2][4][5] | |

| 545.15 K (272 °C) | [7] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[8]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (in solid form, which requires cooling below its melting point)

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to compact the sample at the sealed end.[9]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination: Distillation Method

For liquids, the boiling point is a key physical constant. A common and accurate method for its determination is through distillation.[12]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor in equilibrium with the boiling liquid remains constant, and this temperature is the boiling point.[12]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor being distilled is accurately measured.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point of the liquid. It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 112-44-7 [thegoodscentscompany.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 112-44-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 25 ml, CAS No. 112-44-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 7. This compound [webbook.nist.gov]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 12. vernier.com [vernier.com]

Spectroscopic Profile of Undecanal: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for undecanal (also known as n-undecyl aldehyde or aldehyde C-11), a saturated fatty aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of long-chain aldehydes.

Spectroscopic Data Presentation

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for clear and easy comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.76 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| 2.41 | Triplet of doublets (td) | 2H | Methylene group α to the carbonyl (-CH₂CHO) |

| 1.62 | Quintet | 2H | Methylene group β to the carbonyl (-CH₂CH₂CHO) |

| 1.27 | Broad singlet | ~14H | Methylene groups of the alkyl chain (-(CH₂)₇-) |

| 0.88 | Triplet (t) | 3H | Terminal methyl group (-CH₃) |

Solvent: CDCl₃, Frequency: 90 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.47 | Carbonyl carbon (-CHO) |

| 43.93 | Methylene carbon α to the carbonyl (-CH₂CHO) |

| 31.94 | Methylene carbon of the alkyl chain |

| 29.41 | Methylene carbons of the alkyl chain |

| 29.26 | Methylene carbons of the alkyl chain |

| 22.73 | Methylene carbon of the alkyl chain |

| 22.17 | Methylene carbon β to the carbonyl (-CH₂CH₂CHO) |

| 14.09 | Terminal methyl carbon (-CH₃) |

Solvent: CDCl₃, Frequency: 15.09 MHz.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound (Liquid Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1465 | Medium | C-H bend (alkane) |

Technique: ATR-Neat or Capillary Cell: Neat. Saturated aliphatic aldehydes typically show a strong C=O bond absorption in the IR region from 1740-1720 cm⁻¹.[1][2] They also exhibit characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | Low | [M]⁺ (Molecular ion) |

| 152 | Low | [M-H₂O]⁺ |

| 82 | High | [C₆H₁₀]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Base Peak) |

Technique: Electron Ionization (EI).[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are representative for a liquid aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz.[6] The following parameters are typically used:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6] A proton-decoupled sequence is used to simplify the spectrum.

-

Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like this compound, the spectrum is conveniently recorded as a neat (undiluted) liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

Attenuated Total Reflectance (ATR) Protocol: Alternatively, an ATR-FTIR spectrometer can be used. A drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Caption: Correlation between spectroscopic methods and structural information for this compound.

References

- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. This compound [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. webassign.net [webassign.net]

- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

An In-depth Technical Guide to the Discovery and Historical Background of Undecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal (also known as n-undecyl aldehyde or aldehyde C-11) is an eleven-carbon saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] It is a colorless, oily liquid naturally present in citrus essential oils, particularly those of Citrus reticulata (mandarin orange).[2][3][4] Commercially, it is a significant component in the flavor and fragrance industry, valued for its characteristic waxy, citrusy, and slightly floral aroma.[5] This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of this compound, with a focus on the evolution of its production methods. Quantitative data, detailed experimental protocols, and visualizations of key chemical processes are presented to offer a thorough resource for researchers and professionals in chemistry and related fields. While this compound is primarily used in perfumery and flavorings, its role as a pharmaceutical intermediate is also noted.[4]

Discovery and Historical Context

The specific discovery of this compound is not well-documented with a precise date or individual credited. However, its history is intrinsically linked to the broader development of aliphatic aldehyde chemistry in the 19th and early 20th centuries. The first synthesis of aliphatic aldehydes is attributed to Berfagnini and Piria in 1853, who produced them via the pyrolysis of the calcium salt of the corresponding aliphatic acid.[6]

The late 19th and early 20th centuries saw a surge in the exploration of natural essential oils and the identification of their chemical constituents. This compound was identified as a component of citrus oils during this period of discovery.[2] The growth of the fragrance industry, exemplified by iconic perfumes like Chanel No. 5, spurred the demand for synthetic aroma chemicals, including aliphatic aldehydes.[6]

A significant breakthrough in the availability of aliphatic aldehydes was the work of Karl Wilhelm Rosenmund, who in 1918 developed the Rosenmund reduction. This catalytic hydrogenation of an acyl chloride to an aldehyde provided a more efficient and scalable method for aldehyde synthesis compared to earlier techniques.[6] It is highly probable that early commercial production of this compound relied on this or similar methods, utilizing undecanoic acid as a precursor.

The mid-20th century witnessed the advent of petrochemical-based processes, with the hydroformylation of alkenes, discovered by Otto Roelen in 1938, becoming a dominant industrial method for aldehyde synthesis.[7] Today, the hydroformylation of 1-decene is the primary commercial route for producing this compound.[1][8]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | [1] |

| Molar Mass | 170.29 g/mol | [2] |

| Appearance | Colorless, oily liquid | [1][8] |

| Odor | Sweetish, fatty, waxy, citrus, floral | [3][4][5] |

| Melting Point | -4 °C to -2 °C | [2] |

| Boiling Point | 223 °C (at 760 mmHg); 109-115 °C (at 5 mmHg) | |

| Density | 0.825 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4322 | |

| Vapor Density | 5.94 (vs air) | |

| Solubility | Insoluble in water and glycerol; soluble in most fixed oils, propylene glycol, and alcohol. | [2][3] |

| CAS Number | 112-44-7 | [2] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis of this compound, representing both a plausible early method and the modern industrial approach.

Early Synthesis: Reduction of Undecanoyl Chloride (Rosenmund Reduction)

This two-step process involves the conversion of undecanoic acid to undecanoyl chloride, followed by its catalytic hydrogenation to this compound.

Step 1: Synthesis of Undecanoyl Chloride

-

Materials: Undecanoic acid, thionyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place undecanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Gently heat the reaction mixture under reflux until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation to obtain crude undecanoyl chloride.

-

Purify the undecanoyl chloride by vacuum distillation.

-

Step 2: Rosenmund Reduction to this compound

-

Materials: Undecanoyl chloride, palladium on barium sulfate (Pd/BaSO₄) catalyst, hydrogen gas, solvent (e.g., toluene), catalyst poison (e.g., quinoline-sulfur).

-

Procedure:

-

In a reaction vessel suitable for catalytic hydrogenation, suspend the Pd/BaSO₄ catalyst in an inert solvent like toluene.

-

Add a catalyst poison to prevent over-reduction of the aldehyde to an alcohol.

-

Introduce the undecanoyl chloride into the reaction mixture.

-

Pressurize the vessel with hydrogen gas and maintain a constant pressure.

-

Heat the mixture and stir vigorously to ensure efficient gas-liquid-solid mixing.

-

Monitor the reaction progress by measuring the uptake of hydrogen.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and isolate the this compound from the solvent by distillation.

-

Modern Industrial Synthesis: Hydroformylation of 1-Decene

This process, also known as the "oxo process," involves the reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C11 aldehydes, primarily this compound.

-

Materials: 1-Decene, synthesis gas (CO/H₂), rhodium-based catalyst with a phosphine ligand (e.g., Rh/TPPTS for aqueous biphasic systems), solvent (optional, depending on the process).

-

Procedure:

-

The hydroformylation of 1-decene is typically carried out in a continuous reactor system under elevated temperature and pressure.

-

The liquid 1-decene feed and the gaseous synthesis gas are introduced into the reactor containing the catalyst.

-

The reaction is typically run at temperatures ranging from 80 to 150°C and pressures from 10 to 100 bar.

-

The ratio of CO to H₂ in the synthesis gas is typically around 1:1.

-

The use of specific ligands with the rhodium catalyst helps to control the regioselectivity, favoring the formation of the linear aldehyde (this compound) over the branched isomer (2-methyldecanal).

-

After the reaction, the product mixture is separated from the catalyst. In aqueous biphasic catalysis, the catalyst remains in the aqueous phase and can be recycled, while the organic product phase is separated.

-

The crude this compound is then purified by distillation.

-

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.

Caption: Early Synthesis of this compound via Rosenmund Reduction.

Caption: Modern Industrial Synthesis of this compound via Hydroformylation.

Natural Occurrence and Applications

This compound is found in various natural sources, most notably in the essential oils of citrus fruits like mandarin and bergamot.[9] It has also been identified in cooked beef, basil, and other plants.[9] Its pleasant and potent aroma has led to its widespread use in the fragrance industry, where it is a key component in creating aldehydic, floral, and citrus notes in perfumes and colognes.[5] In the flavor industry, it is used to impart citrus and waxy notes to food and beverages.[4]

Beyond its sensory applications, this compound serves as a chemical intermediate in the synthesis of other valuable compounds. For instance, it is a precursor in the production of 2-methylthis compound, another important fragrance ingredient, and in the synthesis of certain insect pheromones.[1] While its direct role in drug development is not prominent, its function as a pharmaceutical intermediate highlights its importance in the broader chemical industry.[4]

Conclusion

This compound, a key aliphatic aldehyde, has a history intertwined with the development of organic synthesis and the growth of the fragrance industry. From its likely early synthesis via methods like the Rosenmund reduction to its current large-scale production through the hydroformylation of 1-decene, the journey of this compound reflects the advancements in chemical manufacturing. Its well-characterized physical and chemical properties, combined with its versatile applications, ensure its continued importance in various industrial sectors. This guide has provided a detailed overview of its discovery, historical context, synthesis, and properties to serve as a valuable resource for scientific and industrial professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 112-44-7 [chemicalbook.com]

- 4. Cas 112-44-7,this compound | lookchem [lookchem.com]

- 5. Aldehyde C-11 Undecylic (this compound) – Premium Perfumery Ingredient — Scentspiracy [scentspiracy.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound this compound (FDB002916) - FooDB [foodb.ca]

- 9. This compound, 112-44-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of Undecanal from Undecylenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting undecylenic acid to undecanal, a valuable aldehyde intermediate in the pharmaceutical, fragrance, and polymer industries. Derived from the pyrolysis of ricinoleic acid from castor oil, undecylenic acid is a readily available and renewable feedstock.[1][2] The core challenge in this synthesis lies in the selective transformation of the carboxylic acid group to an aldehyde without affecting the terminal double bond.

This document details various methodologies, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key transformations. Additionally, it includes diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for this compound production depends on several factors, including the desired scale of production, required purity of the final product, and the availability of specialized equipment. The following table summarizes the quantitative data associated with the primary methods for synthesizing this compound from undecylenic acid.

| Synthetic Method | Key Reagents & Catalyst | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages | Reference |

| Direct Catalytic Hydrogenation | Chromium oxide catalyst, H₂ | 86.6 (Conversion) | 97.2 (for undecenyl aldehyde), 92.0 (for 10-undecenyl aldehyde) | High selectivity, direct conversion | Requires high temperature and specialized catalyst | [3] |

| Two-Step: Reduction & Swern Oxidation | 1. LiAlH₄ or other reducing agent2. Oxalyl chloride, DMSO, Triethylamine | Generally high | High | High purity, well-documented for lab scale | Two-step process, use of toxic and odorous reagents | [1][4][5] |

| Rosenmund Reduction | 1. Thionyl chloride2. H₂, Pd/BaSO₄ (poisoned) | ~55 | Moderate to high | Classic, single-step reduction from acid chloride | Modest yield, catalyst poisoning required | [1][6] |

| Catalytic Vapor-Phase Reaction | Formic acid, metal oxide catalyst | Not specified | Not specified | Direct conversion, potentially cost-effective | Requires high temperature vapor-phase reactor | [1] |

Synthetic Pathways Overview

The conversion of undecylenic acid to this compound can be achieved through several distinct chemical pathways. The choice of pathway influences the overall efficiency and scalability of the synthesis.

Caption: Key synthetic routes from undecylenic acid to this compound.

Experimental Protocols

Two-Step Reduction and Swern Oxidation

This is a widely used laboratory-scale method that generally provides high yields and purity.[1]

Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol

A detailed protocol for the reduction of undecylenic acid using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be inserted here. Standard procedures involve the slow addition of the acid to a cooled suspension of the reducing agent in an anhydrous ether solvent, followed by quenching and aqueous workup.

Step 2: Swern Oxidation of 10-Undecen-1-ol to this compound

This procedure is adapted from established Swern oxidation protocols.[4][7][8]

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. The reaction is also highly exothermic and requires careful temperature control.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

10-Undecen-1-ol

-

Triethylamine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, a stirred solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane is cooled to between -78 °C and -60 °C.

-

A solution of DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane is added dropwise over a period of 10-15 minutes, ensuring the temperature is maintained below -60 °C.

-

The reaction mixture is stirred for an additional 10-15 minutes at this temperature.

-

A solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 15 minutes, again maintaining the temperature below -60 °C.

-

After stirring for 15-30 minutes, triethylamine (5.0 equivalents) is added dropwise over five minutes, keeping the temperature below -60 °C.

-

The reaction mixture is then allowed to warm to ambient temperature while stirring.

-

Water is added to the reaction mixture, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Experimental Workflow: Two-Step Reduction & Swern Oxidation

Caption: Experimental workflow for the two-step synthesis of this compound.

Rosenmund Reduction

This method involves the conversion of undecylenic acid to its acid chloride, followed by a catalytic hydrogenation.[1][6][9]

Step 1: Synthesis of Undecenoyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl and SO₂ gases.

Materials:

-

Undecylenic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Gently heat the reaction mixture under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation to obtain the crude undecenoyl chloride, which can be purified by vacuum distillation.

Step 2: Rosenmund Reduction to this compound

Materials:

-

Undecenoyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst

-

Catalyst poison (e.g., quinoline-sulfur)

-

Anhydrous toluene or xylene

-

Hydrogen gas

Procedure:

-

Prepare the Rosenmund catalyst by partially poisoning a palladium on barium sulfate (Pd/BaSO₄) catalyst with a suitable inhibitor like a quinoline-sulfur compound.[9][10]

-

Suspend the catalyst in an inert, anhydrous solvent (e.g., toluene) in a hydrogenation flask.

-

Add the undecenoyl chloride to the flask.

-

Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture, typically at an elevated temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to detect the disappearance of the acid chloride and the formation of the aldehyde.

-

Upon completion, filter the catalyst and wash it with the solvent.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation. The reported yield for this reaction is approximately 55%.[1]

Direct Catalytic Hydrogenation

This industrial method offers a direct, high-selectivity route from undecylenic acid to this compound.[3]

Materials:

-

Undecylenic acid

-

High-purity chromium oxide catalyst

-

Hydrogen gas

Procedure Summary (based on patent literature):

-

The hydrogenation is carried out in the vapor phase in a fixed-bed reactor containing a high-purity chromium oxide catalyst with a specific surface area of at least 10 m²/g.[3]

-

The reaction is conducted at a temperature between 250 °C and 450 °C under atmospheric or slightly elevated pressure.

-

A mixture of undecylenic acid vapor and hydrogen is passed over the catalyst bed. The concentration of undecylenic acid is kept low (e.g., not more than 10 vol %).

-

Under optimized conditions (e.g., 370 °C, LHSV of 0.11 kg/l-catalyst-hr for undecylenic acid, and GHSV of 1250 hr⁻¹ for hydrogen), a conversion of 86.6% for undecylenic acid was achieved with a selectivity of 97.2% for undecenyl aldehyde and 92.0% for 10-undecenyl aldehyde.[3]

Conclusion

The synthesis of this compound from undecylenic acid can be accomplished through several effective routes. For laboratory-scale synthesis where high purity is paramount, the two-step reduction of undecylenic acid to 10-undecen-1-ol followed by a mild oxidation such as the Swern oxidation is a well-documented and reliable method.[1] For larger-scale industrial production, direct catalytic methods, including the vapor-phase reaction with formic acid or the direct hydrogenation over a chromium oxide catalyst, present more atom-economical and potentially more cost-effective alternatives. The direct hydrogenation method, in particular, has been shown to achieve high conversion and selectivity.[1][3] The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the intended application, balancing factors such as yield, purity, cost, and scalability.

References

- 1. benchchem.com [benchchem.com]

- 2. BJNANO - Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition [beilstein-journals.org]

- 3. US5306845A - Method for producing an aldehyde - Google Patents [patents.google.com]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Rosenmund reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in Undecanal

For Researchers, Scientists, and Drug Development Professionals

Undecanal (also known as aldehyde C-11), a saturated fatty aldehyde, is a versatile intermediate in organic synthesis, prized for its role in the fragrance and flavor industries and as a building block for more complex molecules, including potential pharmaceutical compounds.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the weakly acidic α-protons. This guide provides a comprehensive overview of the fundamental reactions of the this compound aldehyde group, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Core Reactivity of the Aldehyde Group

The chemical behavior of this compound is characteristic of aliphatic aldehydes and is dominated by three main types of reactions involving the carbonyl group:

-

Nucleophilic Addition: The polarized carbon-oxygen double bond makes the carbonyl carbon an excellent electrophile, readily attacked by a wide range of nucleophiles.

-

Oxidation: The aldehyde proton can be readily abstracted, allowing for the oxidation of this compound to its corresponding carboxylic acid, undecanoic acid.

-

Reduction: The carbonyl group can be reduced to a primary alcohol, 1-undecanol.

These core reactions provide pathways to a diverse array of functional groups and molecular scaffolds.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: Formation of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for carbon-carbon bond formation, yielding secondary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide produces 2-dodecanol.

Experimental Protocol: Synthesis of 2-Dodecanol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with this compound: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-dodecanol, which can be further purified by distillation.

Quantitative Data: Reaction of this compound with Methylmagnesium Bromide

| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |

| 2-Dodecanol | Typically >80% | 104-106 (at 13 mmHg) | 3.79 (m, 1H), 1.45-1.20 (m, 18H), 1.18 (d, 3H), 0.88 (t, 3H) | 68.2, 39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 | 3350 (br, O-H), 2920, 2850 (C-H), 1110 (C-O) |

Reaction Pathway: Grignard Reaction

Caption: Grignard reaction of this compound.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, yields a terminal alkene, 1-dodecene.

Experimental Protocol: Synthesis of 1-Dodecene

-

Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). A strong base, such as n-butyllithium (1.0 eq), is added dropwise at 0 °C to generate the ylide, indicated by the formation of a deep orange or red color.

-

Reaction with this compound: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the color of the ylide disappears.

-

Work-up: The reaction is quenched by the addition of water. The product is extracted with pentane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by column chromatography on silica gel to afford 1-dodecene.

Quantitative Data: Wittig Reaction of this compound

| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |

| 1-Dodecene | 70-90% | 213-214 | 5.81 (m, 1H), 4.95 (m, 2H), 2.04 (q, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H) | 139.2, 114.1, 33.9, 31.9, 29.6, 29.3, 29.1, 22.7, 14.1 | 3077 (=C-H), 2924, 2854 (C-H), 1641 (C=C), 991, 909 (=C-H bend) |

Reaction Pathway: Wittig Reaction

Caption: Wittig reaction of this compound.

Cyanohydrin Formation

The addition of a cyanide ion to this compound forms a cyanohydrin (2-hydroxydodecanenitrile), which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Experimental Protocol: Synthesis of 2-Hydroxydodecanenitrile

-

Reaction Setup: In a flask, a solution of sodium cyanide (1.1 eq) in water is prepared and cooled to 0-5 °C.

-